molecular formula C13H16O4 B11724605 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one

4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one

Cat. No.: B11724605
M. Wt: 236.26 g/mol
InChI Key: DPZIOGVAJXVGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a butenone structure. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The trimethoxyphenyl group is known for its electron-rich properties, making it a valuable pharmacophore in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate ketone under basic conditions. One common method involves the use of ethyl acetate as a solvent and a base such as sodium hydroxide to facilitate the aldol condensation reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects. The compound may also modulate signaling pathways, including the extracellular signal-regulated kinase pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one is unique due to its specific structural features and the presence of the butenone moiety, which distinguishes it from other trimethoxyphenyl-containing compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h5-8H,1-4H3

InChI Key

DPZIOGVAJXVGGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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